2-Chloro-6-(chloromethyl)pyridin-4-OL
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Overview
Description
2-Chloro-6-(chloromethyl)pyridin-4-OL is a chemical compound that belongs to the class of chlorinated pyridines It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)pyridin-4-OL typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with formaldehyde under acidic conditions to introduce the chloromethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-6-(chloromethyl)pyridin-4-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)pyridin-4-OL involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: This compound has an additional chlorine atom on the methyl group, making it more reactive.
4-(Chloromethyl)pyridin-2-OL: This isomer has the chloromethyl and hydroxyl groups in different positions on the pyridine ring.
Uniqueness
2-Chloro-6-(chloromethyl)pyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H5Cl2NO |
---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-4-1-5(10)2-6(8)9-4/h1-2H,3H2,(H,9,10) |
InChI Key |
XGYGUKNLWDEYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)CCl |
Origin of Product |
United States |
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